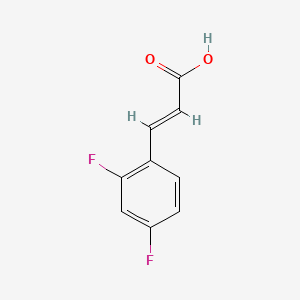

2,4-Difluorocinnamic acid

Description

Significance of Fluorinated Cinnamic Acid Derivatives in Contemporary Chemistry

The introduction of fluorine atoms into organic molecules, such as cinnamic acid, can dramatically alter their physicochemical and biological properties. Fluorine is the most electronegative element, and its incorporation into the cinnamic acid structure can lead to enhanced metabolic stability, increased bioavailability, and modified biological activity. nih.govtandfonline.com These characteristics have made fluorinated cinnamic acid derivatives attractive candidates for the development of novel therapeutic agents and other advanced materials. ontosight.ai

In medicinal chemistry, for example, the strategic placement of fluorine atoms can influence a molecule's binding affinity to biological targets. Studies on various fluorinated cinnamic acid derivatives have demonstrated their potential as cholinesterase inhibitors for the management of conditions like Alzheimer's disease. nih.govtandfonline.com The position of the fluorine or chlorine substituent on the cinnamic acid ring has been shown to significantly affect the bioactivity and selectivity of these compounds. nih.gov Furthermore, cinnamic acid derivatives are recognized for a wide array of pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties, which can be modulated by fluorination. beilstein-journals.orgjst.go.jp

Overview of Research Trajectories for 2,4-Difluorocinnamic Acid

The academic exploration of this compound has followed several distinct yet interconnected trajectories. A primary area of investigation involves its utility as a synthetic intermediate. guidechem.comchembk.comcymitquimica.com Researchers have employed this compound as a foundational building block for the construction of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. guidechem.comchembk.com Its difluorinated phenyl ring offers a versatile scaffold for introducing fluorine into target molecules, a common strategy in modern drug design. guidechem.com

Another significant research avenue focuses on the solid-state chemistry of this compound, particularly its behavior in [2+2] photodimerization reactions. acs.orgacs.org These studies, which often involve subjecting the crystalline material to UV radiation and high pressure, provide fundamental insights into how molecular packing and intermolecular interactions influence chemical reactivity in the solid state. acs.orgrsc.org Comparative studies with other difluorocinnamic acid isomers, such as 2,5-difluorocinnamic acid and 2,6-difluorocinnamic acid, have helped to elucidate the subtle effects of substituent positioning on reaction pathways. acs.org

A third notable trajectory for this compound is its application in analytical chemistry, specifically as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. wiley-vch.degoogle.com In this technique, a matrix is used to co-crystallize with an analyte, facilitating its ionization and detection. α-Cyano-2,4-difluorocinnamic acid has been investigated as a matrix for the analysis of lipids, demonstrating the compound's utility in advanced analytical methodologies. wiley-vch.de

Structural Context within the Cinnamic Acid Family and its Fluorinated Analogues

This compound belongs to the broader family of cinnamic acids, which are characterized by a phenyl ring attached to an acrylic acid moiety. ontosight.ai The parent compound, cinnamic acid, is a naturally occurring substance found in various plants. beilstein-journals.org The structure of this compound is distinguished by the substitution of hydrogen atoms with fluorine atoms at the C2 and C4 positions of the phenyl ring. guidechem.com

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₂O₂ | chembk.comchembk.com |

| Molar Mass | 184.14 g/mol | chembk.com |

| Appearance | White to off-white crystalline solid | guidechem.comnih.gov |

| Melting Point | 216-218 °C | chembk.comchembk.comchemsrc.com |

| Boiling Point | 257.365 °C at 760 mmHg | chemsrc.com |

| Density | 1.202 - 1.3056 g/cm³ (estimate) | chembk.comchemsrc.com |

| Solubility | Sparingly soluble in water | guidechem.com |

| CAS Number | 774-73-2 | chembk.com |

Comparison of Select Difluorocinnamic Acid Isomers

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Research Area(s) | Source(s) |

| This compound | C₉H₆F₂O₂ | 184.14 | Synthetic intermediate, Photodimerization, MALDI matrix | guidechem.comchembk.comwiley-vch.de |

| 2,5-Difluorocinnamic acid | C₉H₆F₂O₂ | 184.14 | [2+2] Photodimerization studies | acs.org |

| 2,6-Difluorocinnamic acid | C₉H₆F₂O₂ | 184.14 | High-pressure photodimerization studies | rsc.org |

| 3,4-Difluorocinnamic acid | C₉H₆F₂O₂ | 184.14 | Synthesis of pharmaceuticals and functional materials | ontosight.ai |

| 3,5-Difluorocinnamic acid | C₉H₆F₂O₂ | 184.14 | [2+2] Photodimerization studies | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDXPFJQTKGTFP-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94977-52-3, 774-73-2 | |

| Record name | 2,4-Difluorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 774-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Difluorocinnamic Acid and Its Derivatives

Established Synthetic Pathways

Traditional condensation reactions represent the foundational approaches for the synthesis of cinnamic acids, including 2,4-Difluorocinnamic acid. These methods typically involve the formation of a new carbon-carbon double bond through the reaction of an aromatic aldehyde with a suitable active methylene (B1212753) compound.

Knoevenagel Condensation and its Variants

The Knoevenagel condensation is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction typically involves the condensation of 2,4-difluorobenzaldehyde (B74705) with an active methylene compound like malonic acid, followed by decarboxylation. wikipedia.orgresearchgate.net The reaction is generally catalyzed by a weak base, such as an amine or its salt. wikipedia.org

A significant variant of this reaction is the Doebner modification, which utilizes pyridine (B92270) as the solvent and a catalytic amount of piperidine (B6355638). This modification often leads to the direct formation of the α,β-unsaturated carboxylic acid through in situ decarboxylation of the intermediate dicarboxylic acid. wikipedia.org The reaction proceeds through the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to yield the final product.

Table 1: Knoevenagel Condensation for the Synthesis of this compound Data to be populated from specific experimental findings.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,4-Difluorobenzaldehyde | Malonic Acid | Piperidine | Pyridine | Reflux | Data not available | Data not available |

Perkin Reaction Applications in Difluorocinnamic Acid Synthesis

The Perkin reaction, discovered by William Henry Perkin, is a classic organic reaction for the synthesis of α,β-unsaturated aromatic acids. wikipedia.orgiitk.ac.iniitk.ac.inbyjus.com This method involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. wikipedia.orgbyjus.com For the synthesis of this compound, 2,4-difluorobenzaldehyde would be reacted with an aliphatic anhydride, such as acetic anhydride, with sodium acetate (B1210297) serving as the base. wikipedia.orgiitk.ac.in

The mechanism involves the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde. byjus.com Subsequent intramolecular acyl transfer and elimination of a water molecule lead to the formation of the cinnamic acid derivative. cambridge.org

Table 2: Perkin Reaction for the Synthesis of this compound Data to be populated from specific experimental findings.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,4-Difluorobenzaldehyde | Acetic Anhydride | Sodium Acetate | Typically neat | Data not available | Data not available | Data not available |

Horner-Wadsworth-Emmons Reaction in the Context of this compound Preparation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and highly stereoselective method for the synthesis of alkenes, particularly favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the synthesis of this compound derivatives, this would involve the reaction of 2,4-difluorobenzaldehyde with a phosphonate reagent such as triethyl phosphonoacetate. wikipedia.orgenamine.net

The reaction is initiated by the deprotonation of the phosphonate ester using a base, such as sodium hydride or an alkoxide, to generate a nucleophilic carbanion. organic-chemistry.org This carbanion then adds to the aldehyde, and subsequent elimination of a dialkyl phosphate (B84403) salt yields the alkene. wikipedia.org The resulting product is typically an ester of this compound, which can be hydrolyzed to the carboxylic acid if desired.

Table 3: Horner-Wadsworth-Emmons Reaction for the Synthesis of this compound Derivatives Data to be populated from specific experimental findings.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,4-Difluorobenzaldehyde | Triethyl phosphonoacetate | Sodium Hydride | Tetrahydrofuran | 0 to RT | Data not available | Data not available |

Transition Metal-Catalyzed Approaches

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering alternative and often more efficient routes to cinnamic acid derivatives.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura coupling reactions, are prominent methods for the synthesis of substituted alkenes and biaryls.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgbeilstein-journals.orgresearchgate.netnih.gov In the context of this compound synthesis, this could involve the reaction of a 2,4-difluorophenyl halide with acrylic acid or its esters. The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor. nih.govbeilstein-journals.org

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govmdpi.comresearchgate.netnih.gov For the synthesis of this compound derivatives, this could involve the reaction of 2,4-difluorophenylboronic acid with a suitable vinyl halide containing a carboxylic acid or ester group. This reaction is known for its high functional group tolerance and generally mild reaction conditions. nih.govtcichemicals.com

Table 4: Palladium-Catalyzed Cross-Coupling for the Synthesis of this compound Derivatives Data to be populated from specific experimental findings.

| Reaction Type | Aryl/Vinyl Partner 1 | Alkene/Boronic Acid Partner 2 | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Heck Reaction | 2,4-Difluorophenyl halide | Acrylic acid/ester | Pd(OAc)₂ / Ligand | Triethylamine | Data not available | Data not available | Data not available |

| Suzuki Coupling | 2,4-Difluorophenylboronic acid | Vinyl halide with COOR | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Data not available | Data not available |

Other Metal-Mediated C-C Bond Formations for this compound

While palladium catalysis is dominant, other transition metals can also mediate the formation of carbon-carbon bonds relevant to the synthesis of this compound. Research in this area is ongoing, with the potential for discovering novel catalytic systems with unique reactivity and selectivity. For instance, copper-catalyzed cross-coupling reactions have shown promise in various C-C bond-forming transformations. However, specific applications of these alternative metal-mediated approaches for the direct synthesis of this compound are less commonly reported in readily available literature compared to the well-established methods. Further research is needed to fully explore the potential of other transition metals in this specific synthetic context.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce the environmental impact of chemical manufacturing. bepls.comnih.gov These principles focus on the use of non-toxic solvents, renewable raw materials, and energy-efficient processes to create safer and more sustainable synthetic routes. researchgate.net In the context of this compound synthesis, green chemistry approaches aim to improve upon traditional methods, such as the Perkin reaction, which often involve hazardous reagents and generate significant waste. jocpr.com

One notable green approach to the synthesis of fluorinated cinnamic acids involves the use of ionic liquids as recyclable reaction media. A patented method for the preparation of fluorocinnamic acid utilizes the ionic liquid 1-butyl-3-methylimidazolium p-toluenesulfonate in a condensation reaction between p-fluorobenzaldehyde and malonic acid, with ammonium (B1175870) acetate as a catalyst. google.com This method offers several advantages over conventional synthesis, including the ability to recycle the ionic liquid and catalyst, leading to reduced waste and lower operational costs. google.com The reaction proceeds at a moderate temperature of 70-80°C and can produce fluorocinnamic acid with high purity (over 98%) and yields exceeding 80%. google.com

The key steps and advantages of this green synthetic method are outlined in the table below.

Table 1: Green Synthesis of Fluorocinnamic Acid Using an Ionic Liquid

| Step | Description | Green Chemistry Principle Addressed |

|---|---|---|

| Reaction Setup | p-Fluorobenzaldehyde and malonic acid are mixed in the ionic liquid with ammonium acetate. | Use of a recyclable, non-volatile solvent (ionic liquid) to replace hazardous organic solvents. |

| Reaction | The mixture is heated to 70-80°C and stirred for several hours. | Energy efficiency through moderate reaction temperatures. |

| Product Isolation | The product is precipitated by adding an ethanol-water solution and filtered. | Simple work-up procedure that facilitates solvent and catalyst recovery. |

| Catalyst/Solvent Recycling | The filtrate containing the ionic liquid and catalyst is dried and reused. | Waste prevention and atom economy. |

Other green chemistry strategies applicable to the synthesis of cinnamic acid derivatives include enzymatic methods and the use of microwave irradiation. jocpr.com Enzymatic synthesis, for instance, utilizes biocatalysts like Novozym 435, which allows for high conversion rates and the potential for enzyme reuse. jocpr.com Microwave-assisted synthesis, often performed in solvent-less conditions, can accelerate reaction times and reduce energy consumption. jocpr.com While specific applications of these methods to this compound are not extensively detailed in the literature, they represent promising avenues for developing more environmentally benign synthetic routes.

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the double bond in cinnamic acid derivatives is crucial for their biological activity and application in medicinal chemistry. nih.gov this compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is generally the more thermodynamically stable and is the form most commonly available commercially. cymitquimica.comchemicalbook.comchemnet.com However, the synthesis of the less stable (Z)-isomer is also of interest for biological evaluation.

The stereoselective synthesis of cinnamic acid isomers often relies on the choice of reaction conditions and catalysts in classic olefination reactions. The Claisen-Schmidt condensation, for example, can produce (E)-cinnamic acid derivatives with high yields. jocpr.com

For the synthesis of specific isomers of functionalized alkenes, such as isocyanoalkenes, stereoselective methods have been developed that could potentially be adapted for this compound. One such strategy involves the copper-catalyzed coupling of vinyl iodides with formamide, followed by dehydration. nsf.gov This method has been shown to preserve the stereochemistry of the starting vinyl iodide, allowing for the selective synthesis of either the (E) or (Z) isomer. nsf.gov

A hypothetical stereoselective synthesis of the (E) and (Z) isomers of this compound based on this approach would involve the following general steps:

Table 2: Hypothetical Stereoselective Synthesis of this compound Isomers

| Step | (E)-Isomer Synthesis | (Z)-Isomer Synthesis |

|---|---|---|

| Starting Material | (E)-1-(2-bromo-1-iodoethenyl)-2,4-difluorobenzene | (Z)-1-(2-bromo-1-iodoethenyl)-2,4-difluorobenzene |

| Coupling Reaction | Copper-catalyzed coupling with a suitable carboxylate precursor. | Copper-catalyzed coupling with a suitable carboxylate precursor. |

| Product | Predominantly (E)-2,4-Difluorocinnamic acid | Predominantly (Z)-2,4-Difluorocinnamic acid |

Recent advances in catalysis have also led to nickel-catalyzed methods for the stereoselective synthesis of all-carbon tetra-substituted alkenes with exclusive Z-selectivity. rsc.org Such innovative catalytic systems offer potential for the controlled synthesis of specific isomers of highly substituted cinnamic acid derivatives.

While the literature does not provide extensive examples of the stereoselective synthesis of the (Z)-isomer of this compound, the principles of stereoselective synthesis applied to other functionalized alkenes provide a solid foundation for the development of such methodologies.

Chemical Reactivity and Derivatization of 2,4 Difluorocinnamic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and other related compounds.

Esterification Reactions and Ester Derivatives

Esterification is a common reaction involving carboxylic acids, where the hydroxyl group is replaced by an alkoxy group from an alcohol. medcraveonline.com This transformation is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. uns.ac.id The reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol. By reacting 2,4-difluorocinnamic acid with various alcohols, a diverse range of ester derivatives can be synthesized, which may possess unique biological activities. medcraveonline.com For instance, the synthesis of menthyl cinnamate (B1238496) is achieved by reacting cinnamic acid with menthol using a sulfuric acid catalyst. uns.ac.id This general principle can be applied to this compound to produce its corresponding esters.

Table 1: Representative Ester Derivatives of this compound

| Derivative Name | Reactant Alcohol | Potential Catalyst |

|---|---|---|

| Methyl 2,4-difluorocinnamate | Methanol | H₂SO₄ |

| Ethyl 2,4-difluorocinnamate | Ethanol | H₂SO₄ |

Amidation and Other Carboxyl Group Functionalizations

The carboxylic acid moiety can also be converted into an amide through a reaction with an amine. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to remove the water byproduct. mdpi.com More commonly, the carboxylic acid is first activated to increase its reactivity. One method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride; the resulting acid chloride then readily reacts with an amine to form the desired amide. youtube.com Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) can facilitate the reaction under milder conditions. nih.gov These methods allow for the synthesis of a wide array of amides from this compound by varying the amine reactant.

Table 2: Amide Derivatives and Synthesis Reagents for this compound

| Derivative Name | Reactant Amine | Common Reagent/Catalyst |

|---|---|---|

| N-Benzyl-2,4-difluorocinnamide | Benzylamine | Thionyl Chloride or DCC |

| N-Phenyl-2,4-difluorocinnamide | Aniline | Titanium Tetrafluoride (TiF₄) researchgate.net |

Modifications of the Alkene Moiety

The carbon-carbon double bond in the acrylic acid side chain is another key site for chemical reactions, including reduction and addition reactions.

Hydrogenation and Reduction Strategies

The alkene double bond of cinnamic acid and its derivatives can be selectively hydrogenated to a single bond, yielding a saturated carboxylic acid. This reduction is typically achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) under a hydrogen atmosphere. researchgate.net For cinnamic acid, hydrogenation with a 5% Pd/C catalyst can hydrogenate the C=C bond and the aromatic ring. researchgate.net The choice of catalyst and reaction conditions is crucial for selectivity. Reducing the C=C bond in this compound would yield 3-(2,4-difluorophenyl)propanoic acid. It is generally more challenging to reduce the carboxylic acid group than the alkene bond because the activation energy for the hydrogenation of the C=C bond is lower. researchgate.net

Table 3: Hydrogenation Strategies for the Alkene Moiety

| Product | Catalyst | Conditions |

|---|---|---|

| 3-(2,4-Difluorophenyl)propanoic acid | 5% Pd/C | H₂ gas, solvent |

Electrophilic and Nucleophilic Additions

The alkene double bond is electron-rich, making it susceptible to attack by electrophiles. dalalinstitute.com Addition reactions involve breaking the pi bond to form two new sigma bonds. libretexts.org Simple alkenes are not typically vulnerable to nucleophilic attack unless the double bond is conjugated with an electron-withdrawing group, as is the case in cinnamic acids. dalalinstitute.com The carboxylic acid group makes the β-carbon electrophilic, allowing for nucleophilic conjugate additions (Michael additions).

Electrophilic Addition: Involves an initial attack by an electrophile. An example is the addition of halogens like bromine (Br₂) across the double bond.

Nucleophilic Addition: The electron-withdrawing nature of the carboxyl group facilitates the attack of nucleophiles at the β-position of the double bond. libretexts.org

Table 4: Examples of Addition Reactions to the Alkene Moiety

| Reaction Type | Reagent | Product |

|---|---|---|

| Electrophilic Addition | Br₂ (Bromine) | 2,3-Dibromo-3-(2,4-difluorophenyl)propanoic acid |

Aromatic Ring Functionalization

Further functionalization of the 2,4-difluorophenyl ring is also possible, though the presence of two fluorine atoms significantly influences its reactivity. Fluorine is an electronegative and deactivating substituent, which makes electrophilic aromatic substitution more difficult compared to unsubstituted benzene (B151609). However, the fluorine atoms are ortho-para directing. In this compound, the directing effects of the two fluorine atoms and the deactivating cinnamic acid group must be considered. Potential electrophilic substitution reactions, such as nitration or further halogenation, would likely require harsh conditions. The substitution of a C-F group for a C-H group can significantly influence the electronic structure of the molecule. nih.gov

Advanced Derivatization for Complex Molecular Architectures

This compound serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential applications in medicinal chemistry.

Synthesis of Substituted Isoquinolones: Difluoro-substituted cinnamic acid derivatives can be utilized in the synthesis of isoquinolones. For instance, investigations have shown that 2,4-difluoro substituted isoquinolones exhibit significant anti-proliferation potential against certain cancer cell lines. The synthesis of these complex heterocyclic structures often involves multi-step reaction sequences where the difluorocinnamic acid moiety provides a key structural component.

Curtius Rearrangement: The carboxylic acid functionality of this compound can be converted into an amine via the Curtius rearrangement. This reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to an isocyanate. The isocyanate can be subsequently hydrolyzed to yield the corresponding amine, 3-(2,4-difluorophenyl)vinylamine, or reacted with alcohols or amines to form carbamates or ureas, respectively. This transformation opens up a wide range of possibilities for incorporating the 2,4-difluorostyryl moiety into more complex molecular frameworks, which is a common strategy in drug discovery. The Curtius rearrangement is known for its tolerance of a wide variety of functional groups and proceeds with retention of stereochemistry.

Biological Activities and Pharmacological Potential of 2,4 Difluorocinnamic Acid and Its Analogues

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of cinnamic acid and its derivatives, including 2,4-Difluorocinnamic acid. These compounds are being explored for their ability to combat various microbial pathogens. Cinnamic acid itself is a naturally occurring organic acid with low toxicity and a wide range of biological activities. nih.gov Its derivatives, both natural and synthetic, have demonstrated antibacterial, antiviral, and antifungal properties. nih.gov

Antibacterial Efficacy

Derivatives of cinnamic acid have shown notable antibacterial activity. The core structure of cinnamic acid, which includes a phenyl ring and a carboxylic group, is crucial for its antibacterial effects. mdpi.com Modifications to these parts of the molecule can significantly influence its efficacy. For instance, some cinnamaldehyde (B126680) derivatives have been shown to inhibit the growth of bacteria like E. coli and S. aureus. mdpi.com Specifically, esters of cinnamic acid have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial action of these compounds is influenced by their specific chemical structure. For example, the type of substituent on the main structure of cinnamic acid derivatives can determine the strength of their antimicrobial activity. nih.gov While direct studies on the antibacterial efficacy of this compound are part of ongoing research, the broader class of cinnamic acid derivatives shows promise in developing new antibacterial agents. nih.govguidechem.com

Antifungal Activities

Cinnamic acid and its derivatives have also been recognized for their antifungal properties. ontosight.ainih.gov Some studies have investigated the structure-activity relationship of these compounds against fungi like Aspergillus niger. nih.govconicet.gov.ar The antifungal mechanism of some cinnamic acid derivatives is thought to involve the inhibition of enzymes unique to fungi, such as benzoate (B1203000) 4-hydroxylase (CYP53). nih.gov This makes them promising candidates for the development of new antifungal drugs.

Research has shown that certain cinnamic acid derivatives exhibit significant antifungal activity against various fungal species. nih.govconicet.gov.ar For example, some derivatives have been found to be effective against Aspergillus flavus, Aspergillus terreus, and Aspergillus niger. conicet.gov.ar The presence of specific chemical groups on the cinnamic acid structure can enhance its antifungal potency. While the direct antifungal activity of this compound is still under investigation, the broader family of cinnamic acid derivatives holds potential for antifungal applications. ontosight.ai

Anticancer Research Applications

The potential of this compound and its analogues in cancer research is an area of active investigation. guidechem.comontosight.ai Cinnamic acid derivatives have been studied for their ability to inhibit the growth of various cancer cell lines. ontosight.ai The introduction of fluorine atoms into the cinnamic acid structure, as seen in this compound, can enhance its biological activity and make it a candidate for drug discovery. ontosight.ai

Cytotoxic and Antiproliferative Effects in Cancer Cell Lines

Studies have shown that derivatives of cinnamic acid can exhibit cytotoxic effects on cancer cells. The antiproliferative properties of these compounds have been evaluated against various cancer cell lines, including those of the liver. acs.org For example, certain cinnamide derivatives have demonstrated variable but present antiproliferative activity. acs.org The specific chemical structure of these derivatives plays a crucial role in their cytotoxic activity. For instance, the presence and position of substituents on the aromatic ring can significantly influence their effectiveness against cancer cells. nih.gov

Table 1: Cytotoxic Effects of Selected Cinnamic Acid Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Imidazolone derivative of cinnamide | HepG2 (Liver Cancer) | Inhibited cell proliferation and induced apoptosis. | acs.org |

| Chalcone derivatives | MCF-7, ZR-75-1, MDA-MB-231 (Breast Cancer) | Showed significant inhibitory effects on cell growth. | nih.gov |

| Oleanolic acid saponins | Various (e.g., PC3, Du-145, Caco-2) | Affected cancer cell viability in a dose- and time-dependent manner. | mdpi.com |

| Hellebrigenin | MCF-7, MDA-MB-231 (Breast Cancer) | Exhibited potent cytotoxicity and induced cell death. | frontiersin.org |

Role in Radiosensitization Strategies

Radiosensitizers are agents that make tumor cells more susceptible to radiation therapy. nih.govmdpi.com Some cinnamic acid derivatives have been investigated for their potential as radiosensitizers. For instance, in a study involving psammaplin A-modified derivatives, 3,4-Difluorocinnamic acid was used in the synthesis of compounds that showed radiosensitizing effects in human lung cancer (A549) and glioblastoma (U373MG) cell lines in vitro. jrpr.orgresearchgate.net This suggests that derivatives of difluorocinnamic acid could serve as a structural backbone for the development of novel radiosensitizers. jrpr.org

The mechanism of radiosensitization can involve various cellular processes, including the inhibition of DNA repair pathways and the induction of cell cycle arrest. nih.govnih.gov While research into the specific role of this compound as a radiosensitizer is ongoing, the promising results from its analogues highlight a potential avenue for improving the efficacy of radiation therapy in cancer treatment.

Anti-inflammatory Potential

Cinnamic acid and its derivatives have also been explored for their anti-inflammatory properties. mdpi.com The anti-inflammatory activity of phenolic acids, including cinnamic acid, is often linked to their chemical structure, particularly the number and position of hydroxyl groups. mdpi.com These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

Research has shown that certain phenolic compounds can inhibit inflammatory responses. For example, 2,4-diacetylphloroglucinol (B43620) has been shown to inhibit primary inflammatory mediators in both cancer cells and inflamed immune cells by down-regulating NF-κB. nih.gov While direct studies on the anti-inflammatory potential of this compound are still emerging, the known anti-inflammatory effects of related phenolic acids suggest that it may also possess similar activities. mdpi.com The investigation into how citrate, a related metabolic intermediate, participates in immune cell behavior further supports the potential for organic acids to modulate inflammation. scientificarchives.com

Antioxidant Mechanisms

The antioxidant properties of cinnamic acid and its derivatives are an area of significant research, with their efficacy often attributed to their ability to act as free radical scavengers. The core mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, which is in turn stabilized by the resonance of the aromatic ring. In the case of this compound, while direct and extensive studies on its specific antioxidant mechanisms are not widely documented, inferences can be drawn from related structures.

The antioxidant capacity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For instance, derivatives with hydroxyl groups, such as p-coumaric acid, are noted for their ability to scavenge reactive oxygen species (ROS). The introduction of fluorine atoms, as in this compound, modifies the electronic properties of the molecule. The high electronegativity of fluorine can influence the stability of the radical formed after hydrogen donation, potentially affecting its antioxidant capacity.

Enzyme Inhibition Studies

Inhibition of Key Metabolic Enzymes

This compound and its analogues have been investigated for their inhibitory effects on various enzymes crucial to metabolic pathways. A patent application has disclosed that this compound is among compounds considered for the selective inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B and TC-PTP, which are implicated in metabolic disorders. nih.gov

Furthermore, studies on related fluorinated cinnamic acid derivatives have demonstrated their potential as enzyme inhibitors. For example, a series of new fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The results indicated that these derivatives exhibited moderate to potent activity in AChE inhibition. nih.gov In contrast, the parent compounds lacking the tertiary amine moiety showed poor inhibitory activity against AChE. nih.gov

Research has also explored the impact of cinnamic acid derivatives on mitochondrial aldehyde dehydrogenase. While some derivatives are potent inhibitors, α-fluorocinnamate was found to be a less effective inhibitor of this enzyme, displaying mixed inhibition with respect to NAD+. mdpi.com This suggests that the specific substitution pattern and the presence of other functional groups are critical in determining the inhibitory potency against this class of enzymes.

| Compound/Derivative Class | Target Enzyme(s) | Key Findings |

| This compound | Protein Tyrosine Phosphatases (PTP1B, TC-PTP) | Investigated as a potential selective inhibitor. nih.gov |

| Fluorine/Chlorine-substituted cinnamic acid derivatives with tertiary amine side chain | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Moderate to potent AChE inhibition. The tertiary amine side chain is crucial for activity. nih.gov |

| α-Fluorocinnamate | Mitochondrial Aldehyde Dehydrogenase | Less effective inhibitor with mixed inhibition characteristics. mdpi.com |

Tyrosinase Inhibition Investigations

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. While direct studies on this compound are limited, research on its isomer, trans-3,4-difluorocinnamic acid, provides significant insights. A study of cinnamate (B1238496) derivatives on tyrosinase activities identified trans-3,4-difluorocinnamic acid as a competitive inhibitor of the enzyme. researchgate.net The reported IC50 value for its monophenolase activity was 68.6 ± 4.2 µM. ekb.eg

This finding is consistent with broader observations that halogen substitution on the phenyl ring of cinnamic acid derivatives can enhance their inhibitory effects on tyrosinase. mdpi.com Specifically, halogen substituents have been shown to improve the inhibitory effects on the monophenolase activity of the enzyme. mdpi.com The competitive nature of the inhibition by trans-3,4-difluorocinnamic acid suggests that it vies with the natural substrate for binding to the active site of the tyrosinase enzyme. researchgate.net

| Compound | Target Enzyme | Inhibition Type | IC50 Value (Monophenolase) |

| trans-3,4-Difluorocinnamic acid | Tyrosinase | Competitive | 68.6 ± 4.2 µM ekb.eg |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Influence of Fluorine Substituents on Bioactivity

The introduction of fluorine substituents into the cinnamic acid structure has a profound impact on its biological activity, a fact well-documented in various structure-activity relationship (SAR) studies. The position and number of fluorine atoms on the phenyl ring can significantly modulate the potency and selectivity of these compounds as enzyme inhibitors.

A study on a series of fluorine or chlorine-substituted cinnamic acid derivatives as cholinesterase inhibitors revealed that the position of the halogen substituent has a significant effect on bioactivity and selectivity. nih.gov For instance, most of the para-substituted fluorine or chlorine compounds demonstrated potent activity against acetylcholinesterase (AChE) but poor activity against butyrylcholinesterase (BChE), whereas ortho-substituted analogues showed the opposite effect. nih.gov

In the context of anticonvulsant activity, research on halogen-substituted cinnamic acid derivatives showed that substitutions at the 4-position of the benzene (B151609) ring were beneficial for antiepileptic activities. mdpi.com Specifically, 4-fluorocinnamic acid exhibited outstanding anticonvulsant activity. mdpi.com This highlights the importance of the substituent's location in determining the pharmacological effect.

Furthermore, in a study investigating nitrification inhibitors, it was found that fluoride (B91410) groups on the benzene ring were favorable for high inhibition efficacy against Nitrosomonas europaea. Methyl 4-fluorocinnamate was identified as a promising candidate for nitrification inhibition. These findings collectively underscore that the strategic placement of fluorine atoms is a key determinant of the biological efficacy of cinnamic acid derivatives.

Impact of Cinnamic Acid Backbone Modifications

Modifications to the cinnamic acid backbone, particularly the carboxylic acid group and the propenoic acid side chain, are critical in defining the biological activity of its derivatives. SAR studies have consistently shown that these alterations can dramatically enhance or diminish the pharmacological potential of the parent compound.

For instance, the conversion of the carboxylic acid to an ester or an amide can significantly influence bioactivity. In a study on nitrification inhibitors, the ester group and the double bond in the side chain of cinnamic acid derivatives were found to be essential for maintaining high inhibition efficacy. Similarly, research on cholinesterase inhibitors demonstrated that the addition of a tertiary amine side chain to fluorinated or chlorinated cinnamic acids was crucial for their inhibitory activity against acetylcholinesterase (AChE). nih.gov The parent compounds, which lacked this modification, exhibited poor inhibitory activity. nih.gov

The nature of the group attached to the cinnamic acid backbone also plays a role. In the same study on cholinesterase inhibitors, derivatives containing pyrrolidine (B122466) or piperidine (B6355638) side chains showed more intense bioactivity in AChE inhibition compared to those with an N,N-diethylamino side chain. nih.gov This indicates that not only the presence but also the type of modification to the backbone is a key factor in determining the biological efficacy.

Mechanistic Investigations in Biological Systems

Molecular Target Identification and Pathway Modulation

Direct molecular targets of 2,4-Difluorocinnamic acid have not yet been extensively identified in the scientific literature. However, the broader class of cinnamic acid derivatives is known to interact with a variety of cellular proteins and signaling pathways. Cinnamic acid and its analogs have been recognized for their potential to inhibit oncogenic protein kinases, which are crucial in controlling cellular signaling networks. nih.gov The mode of inhibition by these compounds can range from ATP-competitive to non-competitive mechanisms. nih.gov The specificity of these interactions is often influenced by the chemical modifications on the cinnamic acid scaffold. nih.gov

Given the structural similarities, it is plausible that 2,4-DFCA may also modulate the activity of certain enzymes or signaling proteins. Fluorinated compounds, in particular, are often designed as enzyme inhibitors due to the unique electronic properties of the fluorine atom. nih.gov Further research, such as receptor-binding assays and enzyme inhibition studies, is necessary to identify the specific molecular targets of 2,4-DFCA and the pathways it modulates.

Interaction with Cellular Components and Receptors

Detailed studies on the direct interaction of this compound with specific cellular components and receptors are currently limited. However, research on analogous compounds offers potential insights. For instance, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a di-substituted aromatic ring structure, has been shown to interact with cellular membranes. nih.gov In vivo and in vitro studies have demonstrated the covalent binding of 2,4-D to a 52 kD protein in rat liver mitochondria, suggesting that such interactions could be related to observed alterations in mitochondrial function. nih.gov

While a direct extrapolation to 2,4-DFCA cannot be made, this highlights a potential mechanism for interaction with cellular proteins. The lipophilicity and electronic nature of 2,4-DFCA will likely govern its ability to traverse cell membranes and interact with intracellular components. Future research employing techniques like radioligand binding assays will be crucial to identify and characterize the specific receptors and cellular components that 2,4-DFCA interacts with.

Modulation of Signal Transduction Pathways

The effect of this compound on specific signal transduction pathways has not been extensively documented. However, cinnamic acid derivatives are known to influence various signaling cascades. nih.gov For example, some derivatives have been shown to inhibit protein kinases that are key components of oncogenic signaling pathways. nih.gov

Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) have revealed that exposure can lead to the upregulation of the small cell lung cancer pathway. nih.gov This suggests that halogenated aromatic acids can have significant impacts on cellular signaling. The fluorine substituents on 2,4-DFCA will likely influence its electronic properties and steric hindrance, which in turn could dictate its interaction with and modulation of specific signaling proteins and pathways. Further transcriptomic and proteomic studies are needed to elucidate the precise effects of 2,4-DFCA on signal transduction.

Metabolic Fate and Biotransformation Pathways

The metabolism of this compound has not been specifically detailed in the available literature. However, extensive research on the biodegradation of the related compound, 4-fluorocinnamic acid (4-FCA), provides a robust model for the potential metabolic fate of 2,4-DFCA, particularly in microbial systems.

Studies on a bacterial consortium have shown that the degradation of 4-fluorocinnamic acid is initiated through a β-oxidation mechanism. nih.govasm.org This process begins with the activation of the carboxylic acid to a coenzyme A (CoA) thioester, a reaction catalyzed by 4-fluorocinnamoyl-CoA ligase. nih.gov Following this activation, a series of enzymatic reactions, including hydration, dehydrogenation, and thiolytic cleavage, occur to shorten the acyl chain. nih.gov The enzymes involved in this pathway for 4-FCA include 4-fluorocinnamoyl-CoA hydratase, 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase, and 4-fluorophenyl-β-keto propionyl-CoA thiolase. nih.gov This β-oxidation of the side chain ultimately leads to the formation of 4-fluorobenzoic acid. nih.gov It is plausible that 2,4-DFCA could undergo a similar enzymatic degradation process.

In the microbial degradation of 4-fluorocinnamic acid by an Arthrobacter sp., the primary metabolite identified is 4-fluorobenzoic acid (4-FBA). nih.gov Additionally, a minor dead-end side product, 4-fluoroacetophenone, has been observed. nih.gov In studies involving the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in genetically modified maize, the primary metabolite was 2,4-dichlorophenol (2,4-DCP), which was then rapidly conjugated with glucose. nuvisan.com In rodent studies, metabolites of 2,4-D included its glycine and taurine conjugates, as well as a glucuronide conjugate. nih.gov Based on these findings, potential metabolites of 2,4-DFCA in biological systems could include 2,4-difluorobenzoic acid and its subsequent conjugates.

| Precursor Compound | Identified Metabolites/By-products | Biological System |

| 4-Fluorocinnamic acid | 4-Fluorobenzoic acid, 4-Fluoroacetophenone | Bacterial Consortium (Arthrobacter sp.) |

| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol, 2,4-D-glucose conjugate | Genetically Modified Maize |

| 2,4-Dichlorophenoxyacetic acid | Glycine conjugate, Taurine conjugate, Glucuronide conjugate | Rodents (Rats, Mice, Hamsters) |

The complete mineralization of 4-fluorocinnamic acid has been demonstrated in a microbial consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. nih.gov The Arthrobacter strain is responsible for the initial degradation of 4-FCA to 4-fluorobenzoic acid via β-oxidation. nih.gov The subsequent degradation of 4-fluorobenzoic acid is carried out by the Ralstonia strain, which proceeds through the formation of 4-fluorocatechol. nih.gov This intermediate is then subject to ortho-cleavage of the aromatic ring, leading to the release of fluoride (B91410) ions and complete mineralization of the compound. nih.gov This synergistic relationship between the two bacterial strains is essential for the complete breakdown of 4-FCA. nih.gov While not directly studied, a similar microbial consortium or a single microorganism with a versatile catabolic pathway could potentially degrade 2,4-DFCA, leading to the release of both fluorine atoms from the aromatic ring.

Applications in Applied Sciences and Technology

Pharmaceutical and Drug Discovery Research

In the pharmaceutical arena, 2,4-difluorocinnamic acid and its isomers serve as versatile intermediates and foundational structures for creating advanced therapeutic agents. The difluoro substitution pattern is particularly noted for its ability to enhance biological activity and pharmacokinetic profiles.

Fluorinated cinnamic acids are recognized as important precursors in the synthesis of various Active Pharmaceutical Ingredients (APIs). A notable example involves the synthesis of a key intermediate for Ticagrelor, a potent antiplatelet drug used to prevent thrombotic events. While patents often describe the use of the closely related 3,4-difluorocinnamic acid, the synthetic strategies are relevant. This acid is used to construct the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine fragment, which is a critical component of the final Ticagrelor molecule. google.comgoogle.comresearchgate.net The synthesis involves a diastereoselective cyclopropanation of the cinnamic acid derivative, followed by a Curtius or Hofmann rearrangement to yield the required chiral amine. researchgate.net This multi-step process highlights the utility of difluorocinnamic acids in building complex, chiral structures essential for modern pharmaceuticals.

Table 1: Synthesis Steps for Ticagrelor Intermediate from a Difluorocinnamic Acid Derivative

| Step | Reaction | Reagents/Conditions | Intermediate Product |

|---|---|---|---|

| 1 | Chiral Auxiliary Attachment | Oppolzer's sultam | Chiral cyclopropanation precursor |

| 2 | Diastereoselective Cyclopropanation | Diazomethane or similar | Cyclopropylamide derivative |

| 3 | Saponification | LiOH or other base | Chiral cyclopropyl (B3062369) carboxylic acid |

| 4 | Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA) | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine |

This table outlines a general synthetic pathway described in patent literature for producing a key chiral amine intermediate for Ticagrelor, starting from a difluorocinnamic acid scaffold.

The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govnih.gov The introduction of two fluorine atoms onto the phenyl ring, as in this compound, can enhance these properties. Fluorine's high electronegativity can modulate the electronic environment of the molecule, potentially improving its interaction with target enzymes or receptors. cymitquimica.com

Researchers actively explore derivatives of cinnamic acid to develop new therapeutic agents. For example, studies have focused on creating chimeric compounds, such as chalcone-cinnamic acid hybrids, which have shown antiproliferative activity against cancer cell lines. The design of such molecules leverages the known bioactivity of both parent structures. researchgate.net The this compound moiety is an attractive starting point for such synthetic endeavors, with the potential to create derivatives with superior efficacy and metabolic stability compared to their non-fluorinated counterparts. nih.gov

A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often to improve properties like solubility, permeability, or targeted delivery. rutgers.edumdpi.com Common prodrug strategies involve creating ester or amide linkages that can be cleaved by enzymes in vivo. For instance, a carboxylic acid group, like that in this compound, can be temporarily masked as an ester to increase lipophilicity and enhance absorption. rutgers.edurutgers.edu

While the prodrug approach is a well-established strategy in pharmaceutical development, specific examples detailing the incorporation of a this compound moiety into a prodrug are not widely documented in available scientific literature. However, the chemical structure of this compound, with its carboxylic acid handle, makes it theoretically suitable for such applications, potentially serving as a promoiety or being part of a larger active molecule that is delivered as a prodrug.

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. njbio.com The linker plays a crucial role, needing to be stable in circulation but capable of releasing the payload once the ADC reaches the target cancer cell. njbio.comiastate.edu Linkers can be cleavable (e.g., sensitive to pH or specific enzymes) or non-cleavable. njbio.com

The potential application of this compound in ADC technology would likely be as a component of the linker or the payload itself. Its rigid structure and defined stereochemistry could be valuable in designing linkers with specific cleavage properties. However, a review of current literature and clinical trial data does not show prominent examples of this compound being specifically utilized in the construction of ADCs currently in development or on the market. The design of novel linkers and payloads is a highly active area of research, and the utility of specific building blocks like this compound remains a subject for future exploration.

Agrochemical Development

In agrochemical science, the development of new, effective, and environmentally safer pesticides and herbicides is a constant priority. Fluorinated compounds often play a significant role due to their enhanced biological activity.

Cinnamic acid and its derivatives have been identified as promising candidates for the development of new agrochemicals, particularly fungicides. nih.gov A 2024 study highlighted the design and synthesis of novel cinnamic oxime esters that demonstrated excellent activity against various fungal pathogens, including those affecting major crops. nih.gov The research suggests that the cinnamic acid scaffold is a valuable starting point for discovering novel green pesticides.

While the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) is a different class of compound, the principle of using halogenated aromatic acids as precursors is well-established in the agrochemical industry. Although specific, large-scale use of this compound as a direct precursor for commercial herbicides or pesticides is not extensively documented, its structural similarity to compounds with known fungicidal activity makes it a molecule of interest for future research and development in this field. nih.govchimia.ch The introduction of fluorine can lead to compounds with novel modes of action or improved efficacy against resistant strains of plant pathogens.

Table 2: Investigated Activities of Cinnamic Acid Derivatives in Agrochemical Research

| Derivative Class | Target Pest/Pathogen | Investigated Effect | Reference |

|---|---|---|---|

| Cinnamic Oxime Esters | Valsa mali (Apple Canker) | Protective & Curative Fungicidal Activity | nih.gov |

| Cinnamic Oxime Esters | Botrytis cinerea (Gray Mold) | Fungicidal Activity on Tomato | nih.gov |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic and structural properties of molecules. niscpr.res.innih.gov For derivatives of cinnamic acid, DFT methods are employed to compute a range of parameters that shed light on their reactivity and stability. niscpr.res.in

Key quantum chemical descriptors often calculated for compounds like 2,4-Difluorocinnamic acid include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting a molecule's reactivity, with the energy gap between them indicating chemical stability. niscpr.res.in

Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps identify regions susceptible to electrophilic and nucleophilic attack.

Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the molecular structure. niscpr.res.in

While specific studies on this compound are not abundant, research on analogous compounds such as trans-4-(trifluoromethyl)cinnamic acid demonstrates the utility of these calculations. niscpr.res.in For instance, DFT calculations can reveal how the electron-withdrawing nature of the fluorine atoms in the 2 and 4 positions of the phenyl ring influences the electron distribution across the entire molecule, affecting its acidity, reactivity, and intermolecular interactions.

Table 1: Representative Quantum Chemical Parameters Calculated for Cinnamic Acid Derivatives

| Parameter | Description | Typical Method |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | DFT (e.g., B3LYP) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, an indicator of chemical reactivity. | DFT (e.g., B3LYP) |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT (e.g., B3LYP) |

Note: The values in this table are for illustrative purposes and would need to be specifically calculated for this compound.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. niscpr.res.in This method is pivotal in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. For cinnamic acid derivatives, which are known to exhibit a range of biological activities, molecular docking studies can elucidate their mechanism of action. nih.govanalis.com.my

The process involves:

Preparation of the Ligand and Protein Structures: The 3D structure of this compound and the target protein are prepared, often involving energy minimization.

Docking Simulation: The ligand is placed in the binding site of the protein, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to rank the different poses, with the lowest binding energy typically indicating the most favorable interaction. niscpr.res.in

Studies on similar cinnamic acid derivatives have explored their interactions with various protein targets, such as histone deacetylases (HDACs). niscpr.res.in The analysis of the docked pose of this compound would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein's active site. The fluorine atoms, in particular, can participate in favorable halogen bonding interactions, potentially enhancing binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for a Cinnamic Acid Derivative with a Protein Target

| Parameter | Description |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the protein. |

| Interacting Residues | The amino acids in the protein's binding site that form significant interactions with the ligand. |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). |

Note: This table represents a hypothetical outcome and would require a specific docking study with this compound and a chosen protein target.

Prediction of Biological Activity and ADMET Properties

In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). fiveable.me Computational models provide a rapid and cost-effective means to predict these properties based on the molecule's structure. fiveable.menih.gov

Various online platforms and software can be used to predict the ADMET profile of this compound. frontiersin.org These predictions are based on quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data. fiveable.me

Key ADMET properties that can be predicted include:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption.

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Inhibition or substrate activity for cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Predictions for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

The presence of fluorine atoms in this compound is known to influence its metabolic stability and lipophilicity, which are key determinants of its ADMET profile.

Table 3: Predicted ADMET Properties for a Hypothetical Compound

| Property | Predicted Value/Classification |

| Caco-2 Permeability | Moderate |

| Human Intestinal Absorption | High |

| Plasma Protein Binding | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| hERG Blocker | Low risk |

Note: These are example predictions and would need to be generated for this compound using specific ADMET prediction software.

Conformation Analysis and Conformational Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. mdpi.com Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. mdpi.com For a flexible molecule like this compound, which has rotatable bonds in its side chain, understanding its conformational preferences is crucial. mdpi.com

Computational methods used for conformational analysis include:

Systematic or Stochastic Searches: Exploring the conformational space by systematically rotating bonds or using random sampling methods.

Molecular Dynamics (MD) Simulations: Simulating the movement of atoms over time to observe conformational changes in a dynamic environment.

Quantum Chemical Calculations: Optimizing the geometry of different conformers to determine their relative energies. mdpi.com

The fluorine substitutions on the phenyl ring can influence the conformational landscape of the cinnamic acid side chain through steric and electronic effects. The preferred conformation will likely be a balance between minimizing steric hindrance and optimizing electronic interactions, such as conjugation between the phenyl ring and the acrylic acid moiety. The polarity of the solvent environment can also significantly impact the relative stability of different conformers. nih.gov

Table 4: Relative Energies of Hypothetical Conformers of a Cinnamic Acid Derivative

| Conformer | Dihedral Angle (°C-C-C=C) | Relative Energy (kcal/mol) |

| 1 | 0 | 2.5 |

| 2 | 60 | 1.0 |

| 3 | 120 | 0.5 |

| 4 | 180 | 0.0 |

Note: This table illustrates how the relative energy of different conformers can be quantified. Specific calculations are required for this compound.

Enzymatic and Biocatalytic Transformations of 2,4 Difluorocinnamic Acid

Biocatalytic Synthesis Routes

Biocatalysis presents an environmentally benign alternative to traditional chemical synthesis for producing complex molecules. nih.gov The enzymatic synthesis of fluorinated compounds, in particular, has garnered significant attention due to the unique properties fluorine imparts on bioactive molecules. nih.gov While specific biocatalytic routes for the de novo synthesis of 2,4-difluorocinnamic acid are not detailed in current literature, general enzymatic strategies for creating related structures are established. For instance, the enzymatic deamination of phenylalanine is a known route to prepare cinnamic acid. mdpi.com Furthermore, combined chemical and enzymatic methods have been employed, such as the use of yeast alcohol dehydrogenase (YADH) to produce benzaldehyde (B42025) from benzyl (B1604629) alcohol, which is then condensed to form cinnamic acid. thepharmajournal.com The biosynthesis of other fluorinated organic acids, such as 2-fluoro-3-hydroxypropionic acid, has been successfully demonstrated using whole-cell systems expressing enzymes like methylmalonyl CoA synthase and reductase. nih.gov These examples highlight the potential for developing engineered microbial hosts or multi-enzyme cascades for the targeted synthesis of this compound from fluorinated precursors.

Enzyme-Mediated Derivatization

Enzymes offer unparalleled selectivity for the derivatization of complex molecules. The introduction of fluorine into organic compounds can pose a challenge for biocatalysts, given the scarcity of naturally occurring organofluorines. researchgate.net However, numerous enzymes have been shown to accept and transform fluorinated substrates. Enzyme-mediated derivatization of the this compound scaffold could proceed through several routes, including modification of the carboxylic acid group, the phenyl ring, or the acrylic double bond. Lipases, a class of hydrolases, are well-known for their ability to catalyze acylation and esterification reactions in organic solvents and have been successfully used to resolve fluorinated compounds. nih.gov Engineered flavin-dependent enzymes have also been developed to perform stereoselective hydrotrifluoromethylation, demonstrating the potential for enzymatic modification of fluorinated structures. researchgate.net

Investigation of Specific Enzymes Involved in this compound Metabolism

The metabolic fate of this compound in biological systems would be determined by the action of various enzymes capable of recognizing it as a substrate. Key enzyme families that could potentially be involved in its transformation are detailed below.

Hydrolases: This broad class of enzymes catalyzes the cleavage of chemical bonds by the addition of water. Within this class, lipases (EC 3.1.1.3) can catalyze the hydrolysis of ester bonds and have been used in the kinetic resolution of fluorinated β-amino carboxylic ester hydrochloride salts. nih.gov More specific to the C-F bond, certain enoyl-CoA hydratases/hydrolases involved in the anaerobic degradation of 2-fluorobenzoate (B1215865) have been identified as promiscuous defluorinating enzymes. nih.gov These enzymes catalyze the hydration of a fluorinated enoyl-CoA intermediate to form a highly unstable α-fluorohydrin, which then spontaneously eliminates hydrogen fluoride (B91410). nih.gov This mechanism represents a plausible route for the biological defluorination of a compound like this compound following its activation to a CoA-thioester.

Oxidoreductases: These enzymes catalyze redox reactions and are central to the metabolism of many aromatic compounds. F420-dependent oxidoreductases from Mycobacterium smegmatis have demonstrated the ability to act as ene-reductases, reducing the α,β-unsaturated double bond found in compounds structurally similar to cinnamic acid. researchgate.net Such a reduction of the acrylic moiety in this compound would yield 2,4-difluorophenylpropionic acid.

Table 1: Potential Hydrolase and Oxidoreductase Transformations

| Enzyme Class | Specific Enzyme Example | Analogous Substrate | Transformation | Potential Product from this compound |

| Hydrolase | Enoyl-CoA Hydratase/Hydrolase | 2-Fluoro-1,5-dienoyl-CoA | Hydration and Defluorination | Monofluorinated or non-fluorinated phenylpropionic acid derivative (post CoA activation) |

| Oxidoreductase | F420-Dependent Oxidoreductase B | α,β-unsaturated compounds | Ene-Reduction | 2,4-Difluorophenylpropionic acid |

Ligases: Ligases are enzymes that catalyze the joining of two molecules. The direct involvement of ligases in the metabolism or transformation of cinnamic acid derivatives is not well-documented. Their primary roles are in processes like DNA repair and the synthesis of larger molecules from smaller precursors, such as the formation of CoA esters. mdpi.com While a ligase would be required to activate this compound to its corresponding CoA-thioester before it could enter certain metabolic pathways (e.g., degradation via β-oxidation), specific studies on ligase activity with this substrate are lacking.

Dehydrogenases: This subclass of oxidoreductases catalyzes the oxidation of a substrate by removing hydrogen atoms. A wide variety of cinnamic acid derivatives are known to interact with mitochondrial aldehyde dehydrogenase, though often as inhibitors rather than substrates. nih.gov For example, α-fluorocinnamate was found to be a mixed-type inhibitor of low K_m mitochondrial aldehyde dehydrogenase, competing with the NAD⁺/NADH cofactor. nih.gov This inhibitory action suggests a binding interaction within the enzyme's active site. While direct dehydrogenation of this compound is not reported, dehydrogenases play a key role in the broader metabolism of aromatic compounds.

Monooxygenases: These enzymes are critical in xenobiotic metabolism, often catalyzing hydroxylation reactions that increase water solubility and facilitate excretion. Flavin-dependent monooxygenases, such as the 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HPAH) from Pseudomonas aeruginosa, have shown catalytic activity toward cinnamic acid derivatives. nih.gov This enzyme hydroxylates p-coumaric acid to produce caffeic acid. nih.govscience.gov It is plausible that a similar monooxygenase could hydroxylate the aromatic ring of this compound. Cytochrome P450 enzymes are another major class of monooxygenases known to be involved in the synthesis and degradation of many metabolites, including the catalysis of various reactions on fluorinated compounds. nih.gov However, some cinnamic acid analogs have also been shown to act as inactivators of other monooxygenases, such as peptidylglycine α-hydroxylating monooxygenase (PHM), indicating a complex interaction profile. nih.govtandfonline.com

Transaminases: Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor. They have become important biocatalysts for the synthesis of fluorinated chiral amines from fluorinated ketone precursors. nih.gov Of significant interest is the discovery that some transaminases, such as those from Chromobacterium violaceum and Arthrobacter sp., can exhibit an unexpected reactivity, catalyzing the hydrodefluorination of α-fluoroketones. chemistryviews.org This reaction substitutes a fluorine atom with a hydrogen atom under mild, aqueous conditions. chemistryviews.org This finding opens up the possibility that transaminases could potentially mediate the defluorination of appropriately functionalized derivatives of this compound.

Table 2: Potential Monooxygenase and Transaminase Transformations

| Enzyme Class | Specific Enzyme Example | Analogous Substrate/Reaction | Transformation | Potential Product from this compound |

| Monooxygenase | HPAH from P. aeruginosa | p-Coumaric acid | Aromatic Hydroxylation | Hydroxylated this compound |

| Transaminase | Transaminase from C. violaceum | α-Fluoroketones | Hydrodefluorination | Monofluorinated cinnamic acid derivative (if substrate is appropriately modified) |

Advanced Research Techniques and Methodologies

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are fundamental in confirming the chemical structure and investigating the metabolic fate of 2,4-Difluorocinnamic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful tools used for these purposes.

Mass Spectrometry (MS) for Metabolic Studies: Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to identify its metabolites. For this compound, which has a molecular weight of 184.14 g/mol , mass spectrometry can confirm its molecular ion peak at m/z 184. chemicalbook.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation patterns for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). libretexts.org The mass spectrum of trans-2,4-difluorocinnamic acid shows a molecular ion peak at m/z 184 and prominent fragment ions, which can be used to confirm its structure and identify it in complex mixtures. chemicalbook.com In metabolic studies, MS is employed to detect and identify metabolites of this compound in biological samples, providing insights into its biotransformation pathways.

Table 1: Key Mass Spectrometry Data for trans-2,4-Difluorocinnamic Acid

| Feature | Value |

| Molecular Formula | C₉H₆F₂O₂ |

| Molecular Weight | 184.14 |

| Molecular Ion (m/z) | 184.0 |

| Major Fragment Ions (m/z) | 167.0, 166.0, 165.0, 139.0, 138.0, 136.0, 127.0, 119.0, 99.0 |

Data sourced from ChemicalBook. chemicalbook.com

Chromatographic Techniques for Purity and Product Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for analyzing the products of reactions in which it is involved.

A common approach for the analysis of organic acids like this compound is reversed-phase HPLC. shimadzu.com In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For acidic compounds, the pH of the mobile phase is often adjusted to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

A typical HPLC method for the analysis of fluorinated aromatic acids would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid or acetic acid in water) and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring of this compound absorbs UV light. The purity of the compound can be determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Cell-Based Assays in Biological Evaluation

Cell-based assays are crucial for the initial biological evaluation of compounds like this compound, particularly for assessing their potential as therapeutic agents, such as in cancer research. These assays provide information on the cytotoxic and anti-proliferative effects of the compound on various cell lines.